Substrate Specificity at Histidine Decarboxylase: 3-Methylhistidine vs. L-Histidine
At histidine decarboxylase (EC 4.1.1.22), 3-methylhistidine is classified as a 'very poor substrate,' whereas L-histidine is the strictly specific natural substrate . This functional divergence is not shared by unmodified histidine methyl ester, which acts as a potent irreversible inhibitor rather than a poor substrate (Ki = 1.8 µM, kinact = 1.2 mM) [1][2]. The 3-methyl modification thus converts histidine from an HDC substrate into a molecule with negligible turnover, a property critical for experiments requiring HDC-inert histidine analogs.
| Evidence Dimension | Substrate quality at histidine decarboxylase (EC 4.1.1.22) |
|---|---|
| Target Compound Data | 3-Methylhistidine: 'very poor substrate' (qualitative classification in BRENDA); products: 2-methylhistamine + CO2 |
| Comparator Or Baseline | L-Histidine: strictly specific natural substrate; Km ~0.4 mM; products: histamine + CO2. 1-Methylhistidine: also 'very poor substrate.' |
| Quantified Difference | Qualitatively divergent: natural substrate vs. very poor substrate. L-histidine methyl ester (comparator ester): Ki = 1.8 µM (potent inhibitor), fundamentally different mechanism from 3-methylhistidine. |
| Conditions | BRENDA enzyme database, EC 4.1.1.22; histidine decarboxylase from multiple sources including Lactobacillus 30a. |
Why This Matters
For enzyme mechanism studies or HDC activity assays, 3-methylhistidine methyl ester provides a scaffold that is enzymatically inert at HDC, unlike histidine methyl ester which potently inhibits the enzyme — enabling orthogonal experimental designs.
- [1] BindingDB Entry BDBM50010139: L-Histidine Methyl Ester, Ki = 1.80E+3 nM against rat HDC. View Source
- [2] Lane, R.S. et al. (1976) Biochemistry 15(19):4180-5. kinact = 1.2 mM for L-histidine methyl ester at HDC. PMID: 963031. View Source
